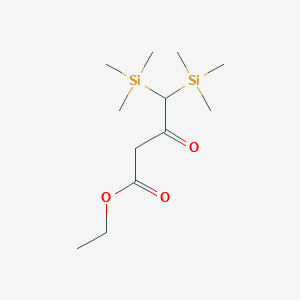
Ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate is an organic compound with the molecular formula C12H26O3Si2. It is known for its unique structure, which includes two trimethylsilyl groups attached to a butanoate backbone. This compound is often used in organic synthesis due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as hydrochloric acid or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
Ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: The compound is employed in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl groups provide steric protection, allowing selective reactions at the keto and ester functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the trimethylsilyl groups.
Trimethylsilyl acetoacetate: Contains one trimethylsilyl group instead of two.
Ethyl 3-oxo-2-(trimethylsilyl)butanoate: Similar but with different positioning of the trimethylsilyl group.
Uniqueness
Ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate is unique due to the presence of two trimethylsilyl groups, which provide enhanced stability and reactivity. This makes it a valuable compound in various synthetic applications .
Propriétés
Numéro CAS |
87696-70-6 |
|---|---|
Formule moléculaire |
C12H26O3Si2 |
Poids moléculaire |
274.50 g/mol |
Nom IUPAC |
ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate |
InChI |
InChI=1S/C12H26O3Si2/c1-8-15-11(14)9-10(13)12(16(2,3)4)17(5,6)7/h12H,8-9H2,1-7H3 |
Clé InChI |
XQTYJMWMGDXCKX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


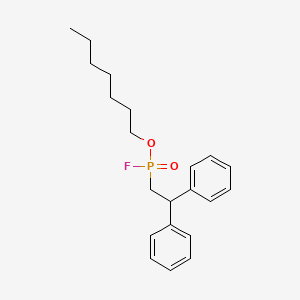
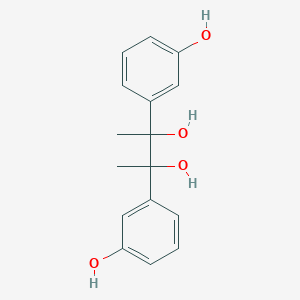
![Diethyl [3-(diphenylphosphanyl)propyl]phosphonate](/img/structure/B14401553.png)
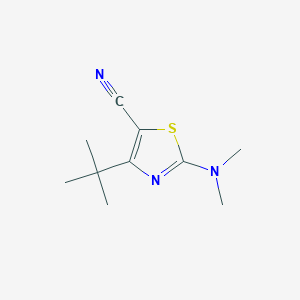
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14401567.png)


![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)
![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)
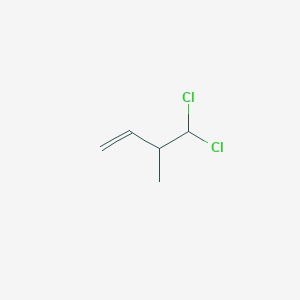
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)

